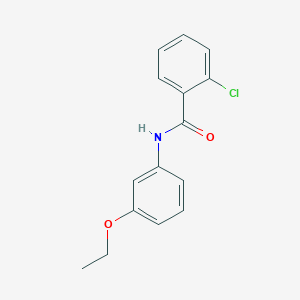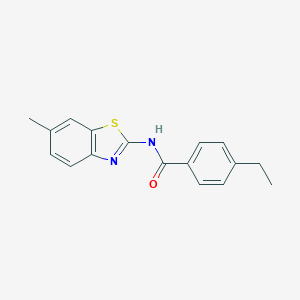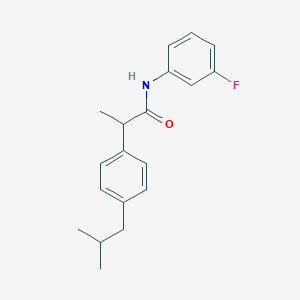
N-(3-methoxyphenyl)-2-(4-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxyphenyl)-2-(4-methylphenoxy)acetamide, commonly known as MPA-N, is a chemical compound with potential applications in scientific research. It is a derivative of the well-known drug, fenofibrate, which is used to treat high cholesterol levels in the blood. MPA-N has been synthesized and studied for its potential to modulate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that play a key role in regulating metabolism and inflammation.
作用機序
MPA-N binds to the ligand-binding domain of N-(3-methoxyphenyl)-2-(4-methylphenoxy)acetamide, inducing conformational changes that allow for the recruitment of coactivator proteins and subsequent activation of target genes. The specific effects of MPA-N on PPARα and PPARγ depend on the cellular context and the presence of other coactivators or corepressors.
Biochemical and Physiological Effects:
Studies have shown that MPA-N can induce the expression of genes involved in lipid metabolism and fatty acid oxidation, as well as reduce inflammation in certain cell types. It has also been shown to improve insulin sensitivity and glucose uptake in adipocytes. These effects suggest that MPA-N could have potential therapeutic applications in the treatment of metabolic disorders.
実験室実験の利点と制限
One advantage of using MPA-N in lab experiments is its specificity for N-(3-methoxyphenyl)-2-(4-methylphenoxy)acetamide and lack of off-target effects. However, its potency and efficacy may vary depending on the cell type and experimental conditions. Additionally, the optimal dosing and administration of MPA-N for in vivo studies have not been fully established.
将来の方向性
1. Investigating the effects of MPA-N on other PPAR isoforms, such as PPARδ.
2. Examining the potential therapeutic applications of MPA-N in animal models of metabolic disorders.
3. Developing more potent and selective PPAR modulators based on the structure of MPA-N.
4. Exploring the potential role of MPA-N in regulating immune function and inflammation.
5. Investigating the effects of MPA-N on other cellular pathways and signaling pathways.
In conclusion, MPA-N is a promising compound for scientific research, particularly in the field of metabolic disorders. Its ability to selectively modulate N-(3-methoxyphenyl)-2-(4-methylphenoxy)acetamide and regulate lipid metabolism and inflammation make it a potential candidate for future therapeutic applications. Further studies are needed to fully understand its mechanism of action and potential limitations.
合成法
MPA-N can be synthesized by reacting 3-methoxyaniline with 4-methylphenol in the presence of a base, followed by acetylation with acetic anhydride and subsequent reaction with chloroacetyl chloride. The resulting intermediate is then reacted with sodium methoxide and 4-methylphenoxyacetic acid to yield MPA-N.
科学的研究の応用
MPA-N has shown potential as a PPAR modulator, particularly for PPARα and PPARγ. These receptors are involved in the regulation of lipid metabolism, glucose homeostasis, and inflammation. MPA-N has been shown to activate PPARα and inhibit PPARγ, which could have implications for the treatment of metabolic disorders such as diabetes and obesity.
特性
分子式 |
C16H17NO3 |
|---|---|
分子量 |
271.31 g/mol |
IUPAC名 |
N-(3-methoxyphenyl)-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C16H17NO3/c1-12-6-8-14(9-7-12)20-11-16(18)17-13-4-3-5-15(10-13)19-2/h3-10H,11H2,1-2H3,(H,17,18) |
InChIキー |
FYVHREIZWBKBGW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)OC |
正規SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



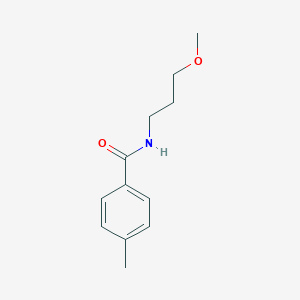
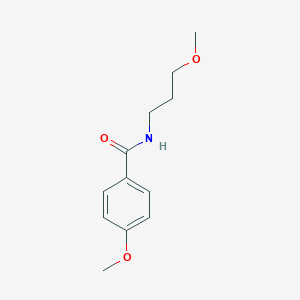

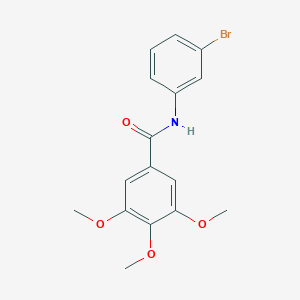
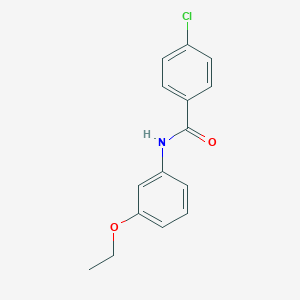
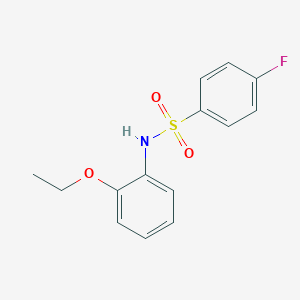
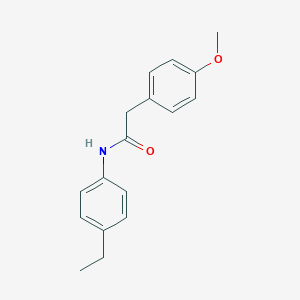


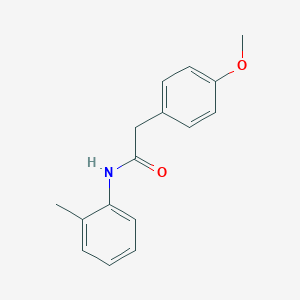
![Ethyl 3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoate](/img/structure/B291827.png)
